molecular formula C11H22O2Si B14366872 2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 90134-46-6

2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B14366872
CAS No.: 90134-46-6
M. Wt: 214.38 g/mol
InChI Key: HHKHLMZEHVBXRG-UHFFFAOYSA-N
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Description

2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C11H22O2Si. It is a derivative of 2-pentyn-1-ol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis as a building block and protecting group for alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of 2-pentyn-1-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-Pentyn-1-ol+TBDMS-Cl+Base2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-\text{2-Pentyn-1-ol} + \text{TBDMS-Cl} + \text{Base} \rightarrow \text{2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-} 2-Pentyn-1-ol+TBDMS-Cl+Base→2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed.

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDMS group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of deprotected alcohols or other functionalized derivatives.

Scientific Research Applications

2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds and natural products.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions using reagents like TBAF.

Comparison with Similar Compounds

Similar Compounds

    2-Pentyn-1-ol: The parent compound without the TBDMS protection.

    2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-: A similar compound with a diphenylsilyl protecting group.

    5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol: A related compound with a methyl group at the 2-position.

Uniqueness

The uniqueness of 2-pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its specific protecting group, which offers stability and selectivity in various chemical reactions. The TBDMS group is particularly advantageous due to its resistance to acidic and basic conditions, making it a preferred choice in multi-step organic syntheses.

Properties

CAS No.

90134-46-6

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypent-2-yn-1-ol

InChI

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,8-10H2,1-5H3

InChI Key

HHKHLMZEHVBXRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC#CCO

Origin of Product

United States

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